

# 2-(Piperidin-1-yl)acetohydrazide and its analogs

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## Compound of Interest

Compound Name: 2-(Piperidin-1-yl)acetohydrazide

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An In-depth Technical Guide to **2-(Piperidin-1-yl)acetohydrazide** and its Analogs for Drug Development Professionals

## Introduction

The **2-(piperidin-1-yl)acetohydrazide** core is a versatile scaffold in medicinal chemistry, combining two key pharmacophoric features: the piperidine ring and the acetohydrazide moiety. The piperidine heterocycle is a highly privileged structure found in a wide array of clinically approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, and to serve as a conformational anchor for interacting with biological targets[1][2]. The acetohydrazide group, a derivative of hydrazine, is a reactive and versatile linker that can be readily modified to generate a diverse library of analogs, particularly hydrazones. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects[3][4].

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of **2-(piperidin-1-yl)acetohydrazide** and its analogs. It includes detailed experimental protocols, quantitative data summaries, and pathway visualizations to support researchers and professionals in the field of drug discovery and development.

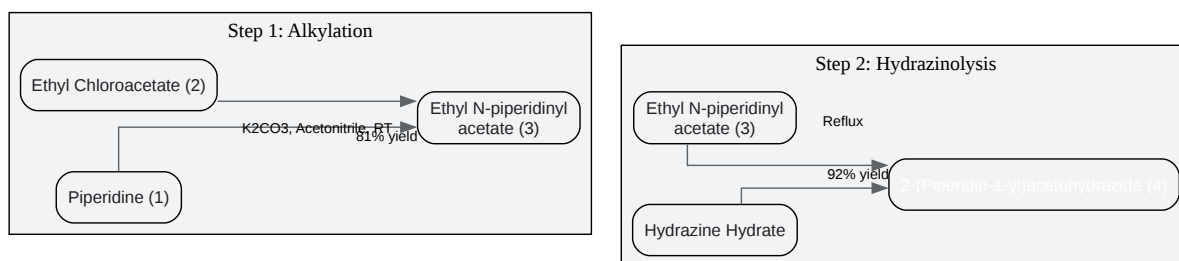
## Synthesis and Chemical Derivatization

The synthesis of the core **2-(piperidin-1-yl)acetohydrazide** is a straightforward and high-yielding process, typically accomplished in two steps. The subsequent derivatization into

various analogs, most commonly N-acetohydrazones, allows for extensive exploration of the chemical space to optimize biological activity.

## General Synthesis of 2-(Piperidin-1-yl)acetohydrazide (4)

The synthetic route begins with the alkylation of piperidine (1) with ethyl chloroacetate (2). This bimolecular nucleophilic substitution (S<sub>N</sub>2) reaction yields the intermediate ethyl N-piperidinyl acetate (3). The subsequent hydrazinolysis of this ester with hydrazine hydrate efficiently produces the target acetohydrazide (4)[3].

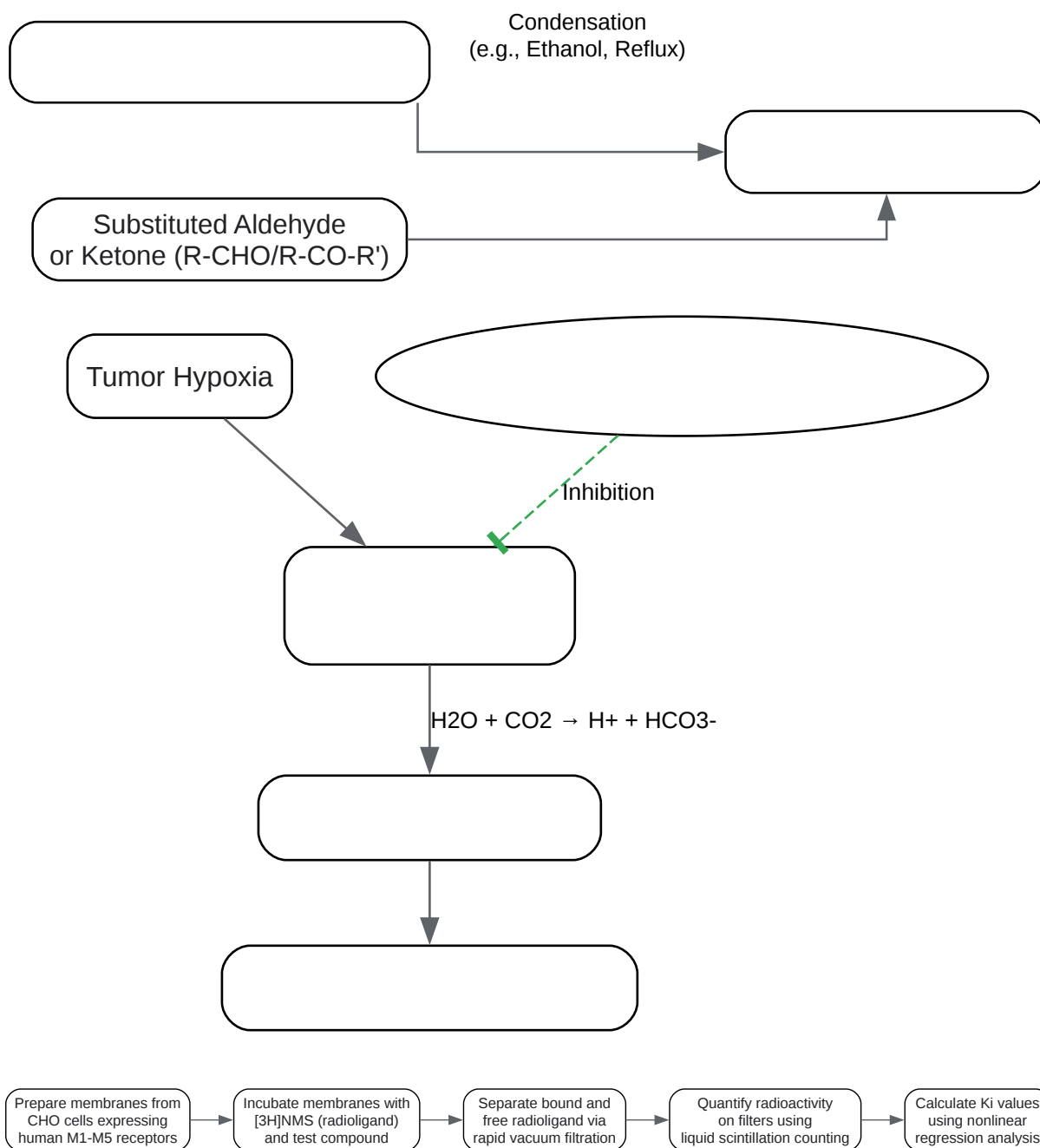


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General synthesis of **2-(Piperidin-1-yl)acetohydrazide**.

## Synthesis of N-Acetohydrazone Analogs

The primary amino group of the hydrazide (4) is a convenient handle for creating diverse libraries of analogs. The most common derivatization is a condensation reaction with various substituted aldehydes or ketones. This reaction forms N'-substituted-2-(piperidin-1-yl)acetohydrazones, often referred to as N-acetohydrazones or simply hydrazones. This approach allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR)[3][5].



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